[2-(Methylamino)-2-phenylethyl]dimethylamine
Description
Chemical Identity and Structural Elucidation
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named N¹,N²,N²-trimethyl-1-phenyl-1,2-ethanediamine , reflecting its parent ethanediamine backbone, phenyl substitution at position 1, and trimethylation of the nitrogen atoms. Key identifiers include:
| Parameter | Value |
|---|---|
| IUPAC Name | N¹,N²,N²-trimethyl-1-phenyl-1,2-ethanediamine |
| Synonyms | [2-(Methylamino)-2-phenylethyl]dimethylamine, PENNA |
| CAS Number | 858523-65-6 (free base); 1171365-90-4 (dihydrochloride) |
| Molecular Formula | C₁₁H₁₈N₂ (free base); C₁₁H₂₀Cl₂N₂ (dihydrochloride) |
| Molecular Weight | 178.27 g/mol (free base); 251.19 g/mol (dihydrochloride) |
The naming follows IUPAC rules for amines, prioritizing substituents and functional groups. The phenyl group occupies the 1-position of the ethanediamine chain, while the nitrogen atoms at positions 1 and 2 bear methylation.
Molecular Structure Analysis: Bond Connectivity and Stereochemical Considerations
The molecule consists of a phenethylamine backbone with a tertiary amine center. Key structural features include:
- Phenyl Group : A benzene ring attached to the first carbon of the ethyl chain.
- Ethyl Bridge : A two-carbon chain linking the phenyl group to the amine center.
- Tertiary Amine Center : A nitrogen atom bonded to three groups:
- One methylamino group (-NHCH₃)
- Two dimethyl groups (-N(CH₃)₂)
Bond Connectivity
The structure can be represented as:
Ph-CH₂-CH(NHCH₃)(N(CH₃)₂)
Here, the central carbon (C2 of the ethyl chain) is bonded to:
- A phenyl group (C6H5)
- A methylamino group (NHCH3)
- Two dimethylamino groups (N(CH3)2)
This configuration creates a chiral center at C2, enabling the existence of enantiomers if synthesized stereoselectively.
Stereochemical Implications
The chiral center at C2 introduces potential stereoisomerism. While the compound is typically synthesized as a racemic mixture, enantiopure forms could theoretically be isolated. However, no experimental data on optical activity or enantiomeric resolution is available in the provided literature.
Comparative Analysis of Tautomeric and Conformational Isomerism
Tautomeric Isomerism
Tautomeric isomerism—rearrangement involving hydrogen transfer—is minimal in this compound due to the absence of labile protons or conjugated systems (e.g., keto-enol or imino-amino pairs). The tertiary amine groups lack the acidic protons required for prototropic tautomerism.
Conformational Isomerism
Conformational flexibility arises from rotation around single bonds in the ethyl chain and phenyl group. Computational studies reveal two primary conformers:
- Extended Conformation : Phenyl group and amine center oriented anti-periplanar.
- Folded Gauche Conformation : Phenyl group and amine center in a folded arrangement.
Key Findings from Computational Studies :
| Conformer | Energy Preference | Key Interaction |
|---|---|---|
| Extended | Dominant in gas phase | Minimizes steric hindrance |
| Folded Gauche | Favored in solvents | Intramolecular hydrogen bonding possible |
Experimental data corroborates these preferences, with phenethylamines adopting extended conformations in nonpolar environments and folded structures in polar solvents.
Properties
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-11(9-13(2)3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQJYCPIRLKEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397051 | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-65-6 | |
| Record name | N1,N2,N2-Trimethyl-1-phenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858523-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)-1-phenylethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-2-phenylethyl]dimethylamine typically involves the reaction of phenethylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Phenethylamine, Formaldehyde, Dimethylamine
Reaction Conditions: Acidic medium (e.g., hydrochloric acid), Room temperature
Procedure: Phenethylamine is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature until the formation of the product is complete. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-2-phenylethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the amino groups is replaced by another functional group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic medium
Reduction: Sodium borohydride, Lithium aluminum hydride, Anhydrous conditions
Substitution: Alkyl halides, Acyl chlorides, Organic solvents (e.g., dichloromethane)
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids
Reduction: Reduced derivatives such as secondary or tertiary amines
Substitution: Substituted phenethylamine derivatives with various functional groups
Scientific Research Applications
[2-(Methylamino)-2-phenylethyl]dimethylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: In biological research, the compound is studied for its interactions with biological targets such as receptors and enzymes. It is used in assays to investigate its binding affinity and activity.
Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(Methylamino)-2-phenylethyl]dimethylamine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors such as adrenergic receptors, where it can modulate the activity of neurotransmitters like dopamine and norepinephrine. The binding of the compound to these receptors can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phenethylamine Family
Phenethylamine derivatives are a broad class of compounds with diverse pharmacological activities. Below is a comparative analysis of key analogues:
Amphetamine
- Structure : A primary amine with a methyl group at the β-carbon (unsubstituted terminal amine).
- Pharmacology: Amphetamine primarily acts as a dopamine/norepinephrine reuptake inhibitor and releasing agent.
2,2-Diphenylethan-1-amine
- Structure : Features two phenyl groups at the β-carbon and a primary amine.
- Key Differences: The diphenyl substitution increases lipophilicity compared to the single phenyl group in [2-(Methylamino)-2-phenylethyl]dimethylamine. This structural difference likely enhances membrane permeability but reduces solubility in aqueous media.
- Applications: Used in synthesizing hybrid materials and polymers, contrasting with the research-focused role of this compound .
1,3-Dimethylamylamine (DMAA)
- Key Differences: DMAA’s aliphatic chain contrasts sharply with the aromatic phenethylamine core of this compound.
- Pharmacology: DMAA acts as a stimulant via adrenergic receptor agonism, whereas the aromaticity of this compound may confer affinity for serotonin (5-HT) or dopamine receptors .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|
| This compound | 251.19 | 1.8 (free base) | Moderate (HCl salt form) |
| Amphetamine | 135.21 | 1.7 | High |
| 2,2-Diphenylethan-1-amine | 213.29 | 3.2 | Low |
| DMAA | 129.24 | 2.1 | Moderate |
Notes:
Pharmacological and Therapeutic Implications
- Receptor Affinity: Phenethylamines with dimethylamino substitutions (e.g., this compound) may exhibit selectivity for sigma receptors or trace amine-associated receptor 1 (TAAR1), unlike simpler amines like amphetamine .
- Metabolic Stability: The dimethylamino group could reduce metabolism by monoamine oxidases (MAOs), extending half-life compared to primary amines .
Analytical Characterization
- GC-MS Fragmentation: Similar to 2-(2-phenylethyl)chromones (), this compound may undergo cleavage at the CH₂-CH₂ bond between the phenyl and amine moieties, producing characteristic fragment ions (e.g., m/z 91 for the benzyl ion). However, its nitrogen-rich structure would yield distinct fragmentation patterns compared to non-nitrogenous analogues .
Research and Development Considerations
- Synthetic Utility: The compound’s dimethylamino and methylamino groups make it a versatile intermediate for introducing polar substituents in drug discovery .
- Safety Profile: Limited toxicological data are available, necessitating caution in handling compared to well-studied compounds like DMAA .
Biological Activity
[2-(Methylamino)-2-phenylethyl]dimethylamine, a compound belonging to the class of phenethylamines, has garnered attention for its biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHN
- Molecular Weight : 193.30 g/mol
- IUPAC Name : N,N-Dimethyl-2-(methylamino)-1-phenylethanamine
This compound primarily interacts with adrenergic receptors, influencing neurotransmitter activity. It modulates the release and reuptake of catecholamines such as dopamine and norepinephrine, impacting various physiological processes including mood regulation and cognitive functions .
Key Mechanisms:
- Receptor Binding : The compound binds to adrenergic receptors, which can lead to increased sympathetic activity.
- Neurotransmitter Modulation : It affects the levels of neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive performance.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- CNS Effects : The compound has been studied for its potential effects on the central nervous system (CNS), particularly its role as a stimulant. It may enhance alertness and reduce fatigue .
- Antiproliferative Activity : In vitro studies have shown that derivatives of phenethylamines can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties .
- Therapeutic Potential : The compound is being explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of this compound on A431 cells overexpressing EGFR. The results indicated a significant reduction in cell viability, suggesting that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
Case Study 2: CNS Effects
Another study focused on the CNS effects of phenethylamines similar to this compound. It was found that these compounds could enhance cognitive function in animal models, providing a basis for further exploration in treating conditions like ADHD or depression .
Q & A
Q. What are the standard synthetic routes for [2-(Methylamino)-2-phenylethyl]dimethylamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via alkylation followed by amination. A common approach involves reacting 2-phenylethylamine derivatives with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate). For example, N1,N1-dimethyl-1-phenyl-1,2-ethanediamine (a synonym) can be prepared by alkylating 2-amino-1-phenylethanol with dimethylamine under reflux in a polar aprotic solvent (e.g., THF) . Key Parameters :
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via methyl group signals (δ ~2.2–2.5 ppm for N–CH₃) and aromatic protons (δ ~7.2–7.4 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 179) and fragmentation patterns to verify purity .
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 5 ppm for dimethylamine derivatives) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential irritation .
- Waste Disposal : Neutralize acidic byproducts before transferring to hazardous waste containers. Incineration is recommended for large quantities .
Advanced Research Questions
Q. How do competing reaction pathways affect the synthesis of this compound, and how can side products be minimized?
- Methodological Answer : Competing pathways include over-alkylation (forming quaternary ammonium salts) and oxidation of the phenyl group. To mitigate:
- Stoichiometric Control : Use a 1:1.2 molar ratio of amine to alkylating agent to limit quaternary salt formation .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation .
- Additives : Catalytic amounts of KI enhance selectivity in alkylation .
Example Side Products :
| Side Product | Cause | Mitigation |
|---|---|---|
| Quaternary ammonium salt | Excess methyl iodide | Precise stoichiometry |
| Oxidized phenyl derivatives | O₂ exposure | Nitrogen purge |
Q. How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Discrepancies arise from solvent-dependent conformational changes. For example:
- Polar Solvents (DMF, MeOH) : Stabilize zwitterionic intermediates, accelerating nucleophilic reactions .
- Nonpolar Solvents (Toluene) : Favor neutral amine forms, reducing reactivity.
Resolution Strategy : - Computational Modeling : DFT calculations (B3LYP/6-31G*) predict solvent effects on transition states .
- Kinetic Studies : Compare rate constants (k) in different solvents to validate hypotheses .
Q. What environmental impacts are associated with this compound, and how can its persistence be assessed?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Half-life (t₁/₂) >60 days indicates persistence .
- Ecotoxicity : Daphnia magna acute toxicity tests (EC₅₀) show moderate toxicity (EC₅₀ = 12 mg/L), necessitating containment in wastewater .
- Photolysis Studies : UV-Vis irradiation (λ = 254 nm) in aqueous solutions quantifies photodegradation products via LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
